

# iP300w: A Potent and Selective p300/CBP Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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#### **Abstract**

This technical guide provides a comprehensive overview of **iP300w**, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP. By competitively binding to the acetyl-CoA binding pocket of these enzymes, **iP300w** effectively blocks their catalytic activity, leading to a reduction in histone acetylation and the modulation of gene expression programs controlled by these critical transcriptional coactivators. This guide details the quantitative biochemical and cellular activity of **iP300w**, provides in-depth experimental protocols for its characterization, and illustrates its impact on key signaling pathways implicated in various diseases, including Facioscapulohumeral Muscular Dystrophy (FSHD) and specific cancers such as CIC-DUX4 sarcoma and Ewing sarcoma.

#### Introduction

The paralogous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are essential transcriptional coactivators that play a central role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their intrinsic histone acetyltransferase (HAT) activity, primarily targeting histone H3 at lysine 18 (H3K18) and lysine 27 (H3K27), is crucial for modulating chromatin structure and gene expression. Dysregulation of p300/CBP function has been implicated in the pathogenesis of numerous diseases, making them attractive therapeutic targets.



**iP300w** has emerged as a highly potent and selective inhibitor of p300/CBP.[2] This guide serves as a technical resource for researchers investigating the therapeutic potential and biological functions of p300/CBP inhibition using **iP300w**.

## **Quantitative Data**

The inhibitory activity of **iP300w** has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of iP300w

Parameter	Value	Assay Type	Target/System	Reference
IC50	19 nM	Biochemical HAT Assay	p300	[3]
IC50	33 nM	HTRF Assay	p300-mediated H3K9 acetylation	[2][3]
EC50	5 nM	Cellular Assay	H3K27Ac levels	

#### **Mechanism of Action**

**iP300w** functions as a competitive inhibitor of the acetyl-CoA binding site within the HAT domain of p300 and CBP. By occupying this site, it prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, which are key marks of active enhancers and promoters. The inhibition of p300/CBP HAT activity by **iP300w** results in the transcriptional repression of genes regulated by these coactivators, thereby impacting downstream cellular processes.

## Key Signaling Pathways Modulated by iP300w

**iP300w** has been shown to effectively modulate signaling pathways that are aberrantly activated in certain diseases due to their reliance on p300/CBP.

#### **DUX4-Mediated Signaling in FSHD**



In Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the transcription factor DUX4 is the primary pathogenic driver. DUX4 recruits p300/CBP to activate its target genes, leading to myocyte toxicity. **iP300w** blocks this interaction, reverses the DUX4-mediated histone hyperacetylation, and suppresses the expression of DUX4 target genes.



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DUX4 Signaling Inhibition by iP300w

#### **CIC-DUX4 Fusion in Sarcoma**

In CIC-DUX4 sarcomas, a fusion oncoprotein retains the DNA-binding domain of CIC and the transcriptional activation domain of DUX4. This fusion protein similarly relies on p300/CBP to drive the expression of oncogenic target genes. **iP300w** treatment leads to the suppression of CIC-DUX4 transcriptional activity, reversal of induced histone acetylation, and cell cycle arrest in sarcoma cells.



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CIC-DUX4 Signaling Inhibition by iP300w



#### **EWS::FLI1-Mediated Transcription in Ewing Sarcoma**

The EWS::FLI1 fusion oncoprotein is the primary driver of Ewing sarcoma. The transcriptional activity of EWS::FLI1 is dependent on p300/CBP. Inhibition of p300/CBP with **iP300w** leads to a global transcriptional outcome similar to the direct knockdown of EWS::FLI1, resulting in decreased viability of Ewing sarcoma cells.



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EWS::FLI1 Signaling Inhibition by iP300w

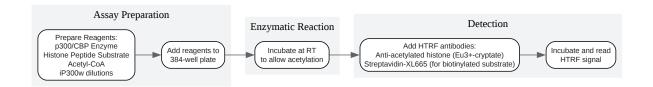
### **Experimental Protocols**

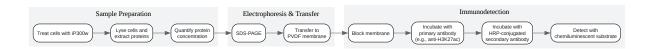
The following are detailed protocols for key experiments to characterize the activity of **iP300w**.

#### p300/CBP Histone Acetyltransferase (HAT) HTRF Assay

This protocol is for determining the IC50 of **iP300w** against p300/CBP HAT activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.







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- To cite this document: BenchChem. [iP300w: A Potent and Selective p300/CBP Inhibitor A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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